molecular formula C14H9BrF3NO2S B1604901 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene CAS No. 650615-78-4

1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1604901
CAS No.: 650615-78-4
M. Wt: 392.19 g/mol
InChI Key: PIDISHAWZWUURP-UHFFFAOYSA-N
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Description

1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its complex structure, which includes a bromomethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-(bromomethyl)phenylthiol and 2-nitro-4-(trifluoromethyl)benzene.

    Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetone. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Scientific Research Applications

1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs with specific pharmacological activities. Its derivatives are explored for their potential to treat various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems. Its functional groups allow it to form covalent bonds with these targets, leading to changes in their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways are studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds:

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]sulfanyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO2S/c15-8-9-1-4-11(5-2-9)22-13-6-3-10(14(16,17)18)7-12(13)19(20)21/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDISHAWZWUURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347949
Record name 1-{[4-(bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650615-78-4
Record name 1-{[4-(bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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